1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
CAS No.: 18559-63-2
Cat. No.: VC21356526
Molecular Formula: C19H24ClNO5
Molecular Weight: 381.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18559-63-2 |
|---|---|
| Molecular Formula | C19H24ClNO5 |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride |
| Standard InChI | InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H |
| Standard InChI Key | UHSXRTHJCJGEKG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-] |
Introduction
Chemical Properties and Structural Features
Molecular Formula and Weight
The molecular formula of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride is C19H24ClNO5, with a molecular weight of 381.8 g/mol . This molecular composition reflects its complexity and the presence of multiple functional groups that contribute to its chemical reactivity.
Chemical Reactivity
The presence of methoxy groups on the phenyl ring increases electron density, making it susceptible to electrophilic aromatic substitution reactions. The hydroxyl groups on the isoquinoline core can participate in hydrogen bonding and nucleophilic reactions . These properties make the compound versatile for synthetic modifications.
Synthesis Pathways
General Synthetic Approaches
The synthesis of 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride typically involves multi-step procedures starting from simpler isoquinoline derivatives. Key steps include:
-
Alkylation: Introduction of the trimethoxyphenyl group via alkylation reactions.
-
Hydroxylation: Functionalization at the 6 and 7 positions to introduce hydroxyl groups.
-
Salt Formation: Conversion into the hydrochloride form for enhanced stability .
Example Synthetic Route
A plausible synthetic route begins with commercially available isoquinoline:
-
Hydrogenation: Isoquinoline is reduced to tetrahydroisoquinoline using catalytic hydrogenation.
-
Alkylation: The trimethoxyphenyl moiety is introduced through reaction with an appropriate alkyl halide under basic conditions.
-
Hydroxylation: Selective hydroxylation at the 6 and 7 positions is achieved using oxidizing agents such as potassium permanganate or osmium tetroxide.
-
Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt .
Challenges in Synthesis
The synthesis of this compound poses challenges such as regioselectivity during hydroxylation and maintaining stability during purification steps. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may offer improved yields .
Biological Activities
Mechanisms of Action
The trimethoxyphenyl group enhances affinity for biological targets by increasing lipophilicity and facilitating membrane penetration. The hydroxyl groups may interact with enzymes or receptors through hydrogen bonding or electrostatic interactions .
Applications in Research and Industry
Medicinal Chemistry
This compound serves as a scaffold for drug development due to its versatile functional groups and biological activity profile:
-
Potential applications include treatments for asthma (as a bronchodilator) and neurodegenerative diseases (as a neuroprotective agent) .
-
Structural modifications can enhance specificity and reduce side effects.
Synthetic Chemistry
As a derivative of isoquinoline, it provides opportunities for synthesizing novel compounds with tailored properties:
-
Functionalization at different positions allows exploration of structure-activity relationships.
-
It can act as an intermediate in synthesizing more complex molecules .
Analytical Chemistry
Its unique spectroscopic properties make it suitable as a reference standard in analytical methods like NMR or mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClNO5 |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 18559-63-2 |
| Solubility | Moderate in water; high in organic solvents |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-] |
| Pharmacological Activities | Bronchodilator; Neuroprotective |
| Synthetic Challenges | Regioselectivity; Reaction yields |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume